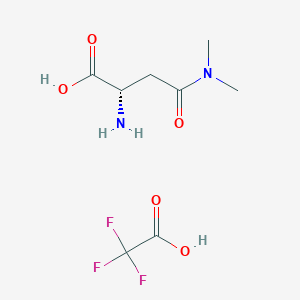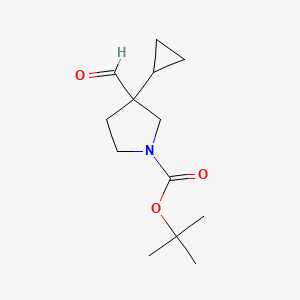
Tert-butyl3-cyclopropyl-3-formylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate is a compound of significant interest in synthetic organic chemistry. It is characterized by its molecular formula C13H21NO3 and a molecular weight of 239.3 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its versatility in various chemical reactions and applications.
Preparation Methods
The synthesis of tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the tert-butyl ester and the cyclopropyl and formyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and rigorous purification techniques .
Chemical Reactions Analysis
Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives depending on the nucleophile used. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure high selectivity and yield
Scientific Research Applications
Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function. These interactions can modulate various biological pathways, making this compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-formylpyrrolidine-1-carboxylate: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
Cyclopropyl 3-formylpyrrolidine-1-carboxylate: Lacks the tert-butyl ester, which can influence its solubility and stability.
Formylpyrrolidine-1-carboxylate: Lacks both the tert-butyl and cyclopropyl groups, making it less complex and potentially less versatile in chemical reactions. The unique combination of functional groups in tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate provides it with distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-6-13(8-14,9-15)10-4-5-10/h9-10H,4-8H2,1-3H3 |
InChI Key |
OMMHEUNLEMTOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


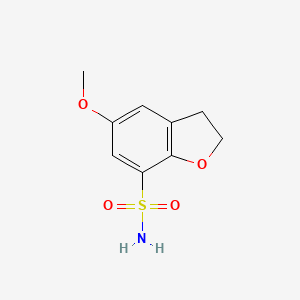

![tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13585683.png)

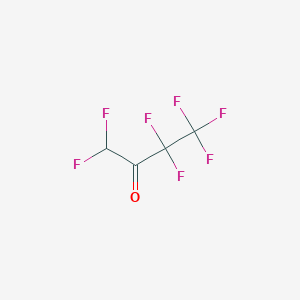

![N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585708.png)
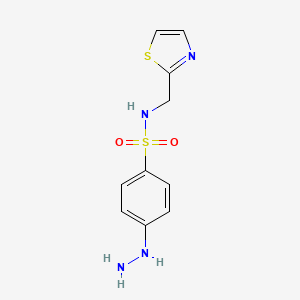
![2-[4-(Trifluoromethylthio)phenyl]oxirane](/img/structure/B13585713.png)

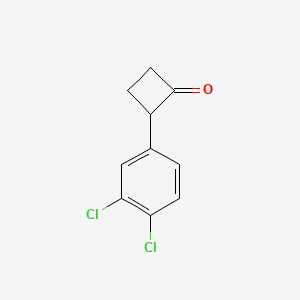
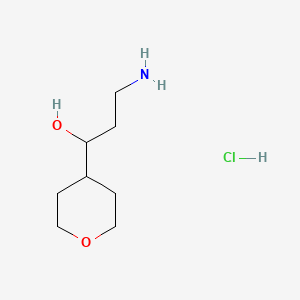
![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide](/img/structure/B13585757.png)
